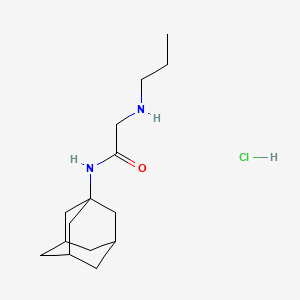
1-(3-nitrophenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-nitrophenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide, commonly known as NPPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. NPPC belongs to the class of pyrrolidinecarboxamides and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of NPPC involves its ability to inhibit the activity of proteases. NPPC binds to the active site of proteases, preventing them from breaking down proteins. This inhibition can have a wide range of effects on various biological processes, including inflammation, cancer, and neurodegenerative diseases.
Biochemical and Physiological Effects:
NPPC has been shown to have a wide range of biochemical and physiological effects. One of the primary effects of NPPC is its ability to inhibit the activity of proteases. This inhibition can have a wide range of effects on various biological processes, including inflammation, cancer, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using NPPC in lab experiments is its ability to inhibit the activity of proteases. This inhibition can be used to study the role of proteases in various biological processes and can also be used as a tool for drug discovery. However, one of the limitations of using NPPC is its potential toxicity. NPPC has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of NPPC in scientific research. One potential direction is the development of NPPC-based drugs for the treatment of diseases such as cancer and neurodegenerative diseases. Another potential direction is the use of NPPC as a tool for studying the blood-brain barrier and the transport of drugs and other molecules across this barrier. Additionally, further research is needed to fully understand the toxicity of NPPC and its potential effects on different cell types.
Synthesemethoden
The synthesis of NPPC involves the reaction of 3-nitrobenzoyl chloride with pyrrolidine-3-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then treated with phenyl isocyanate to yield NPPC. The purity of NPPC is typically assessed using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
NPPC has been shown to have a wide range of potential applications in scientific research. One of the primary uses of NPPC is as a tool for studying the role of proteases, enzymes that break down proteins, in various biological processes. NPPC has been shown to inhibit the activity of several proteases, including trypsin, chymotrypsin, and elastase, making it a valuable tool for studying their roles in processes such as inflammation and cancer.
Another potential application of NPPC is in the study of the blood-brain barrier, a selective barrier that separates the circulating blood from the brain extracellular fluid. NPPC has been shown to cross the blood-brain barrier and can be used to study the transport of drugs and other molecules across this barrier.
Eigenschaften
IUPAC Name |
1-(3-nitrophenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-16-9-12(17(22)18-13-5-2-1-3-6-13)11-19(16)14-7-4-8-15(10-14)20(23)24/h1-8,10,12H,9,11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMZGYPLPFNODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B4935261.png)
![N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea](/img/structure/B4935264.png)
![2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine](/img/structure/B4935273.png)
![3-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-ethoxybenzamide](/img/structure/B4935277.png)

![N-{1-[1-(3-methoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4935283.png)
![3-{[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4935299.png)

![5-(3-chlorophenyl)-N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B4935310.png)

![2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4935343.png)
![2-[4-(cyclopropylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B4935350.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B4935358.png)
